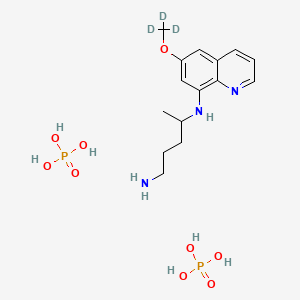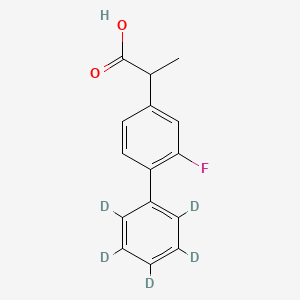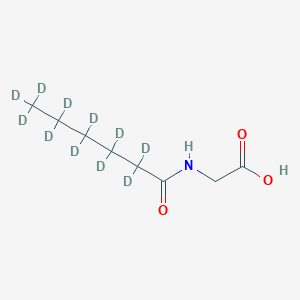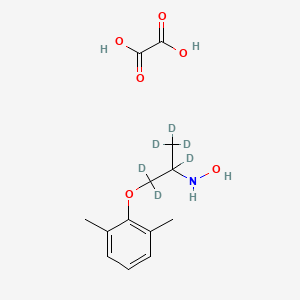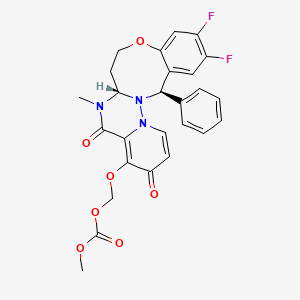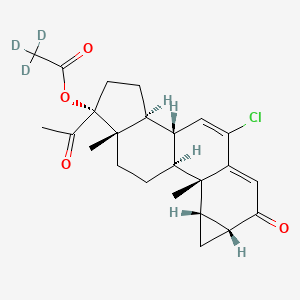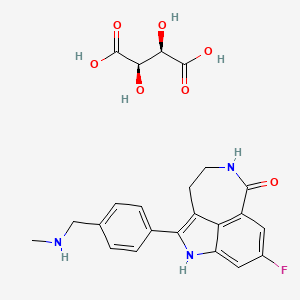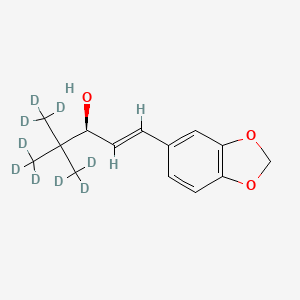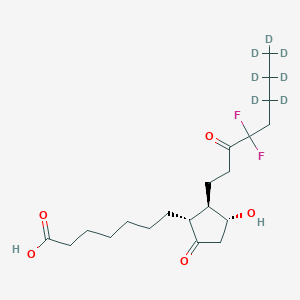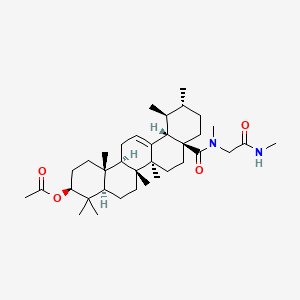
PROTAC BRD4 Degrader-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD4 Degrader-12 is a proteolysis-targeting chimera designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of a novel class of therapeutic agents that leverage the cell’s ubiquitin-proteasome system to selectively degrade target proteins. By doing so, it offers a promising approach to treat diseases, particularly cancers, that are driven by proteins previously considered "undruggable" .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-12 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, connected by a linker. The process typically includes:
Ligand Synthesis: The ligands for BRD4 and the E3 ligase are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A suitable linker is attached to one of the ligands.
Conjugation: The two ligands are then conjugated through the linker to form the final PROTAC molecule
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions: PROTAC BRD4 Degrader-12 undergoes several types of chemical reactions, including:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach functional groups to the ligands.
Conjugation Reactions: The final step involves conjugation of the ligands through the linker.
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents, coupling agents, and protecting groups.
Major Products: The major product of these reactions is the fully assembled this compound molecule, which is then purified and characterized .
科学研究应用
PROTAC BRD4 Degrader-12 has a wide range of scientific research applications:
作用机制
PROTAC BRD4 Degrader-12 exerts its effects by recruiting the E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, which facilitates the transfer of ubiquitin molecules to BRD4 . The degradation of BRD4 disrupts its role in transcriptional regulation, thereby inhibiting the growth and survival of cancer cells .
相似化合物的比较
PROTAC BRD4 Degrader MZ1: Another BRD4 degrader with a similar mechanism of action but different ligand structures.
ARV-825: A PROTAC that also targets BRD4 but uses a different E3 ligase ligand.
dBET1: A BRD4 degrader that has been shown to be effective in various cancer models.
Uniqueness: PROTAC BRD4 Degrader-12 is unique in its specific ligand design and linker composition, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively degrade BRD4 with high potency and minimal off-target effects makes it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C62H77F2N9O12S4 |
|---|---|
分子量 |
1306.6 g/mol |
IUPAC 名称 |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |
InChI |
InChI=1S/C62H77F2N9O12S4/c1-36-54(86-35-69-36)40-21-19-39(20-22-40)28-68-58(76)50-26-44(85-61(79)84-37(2)38(3)87-89(9,82)83)32-73(50)60(78)55(62(4,5)6)70-51(74)18-16-14-12-10-11-13-15-17-23-65-57(75)45-27-49-46(24-41(45)34-88(8,80)81)47-33-71(7)59(77)53-52(47)42(29-66-53)31-72(49)56-48(64)25-43(63)30-67-56/h19-22,24-25,27,29-30,33,35,37-38,44,50,55,66H,10-18,23,26,28,31-32,34H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t37?,38?,44-,50+,55-/m1/s1 |
InChI 键 |
RTGMFKZUBIYNLA-TXWUOVCNSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


